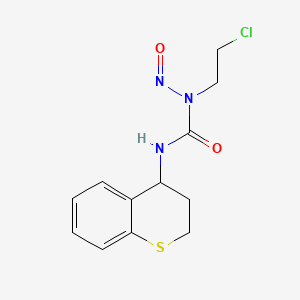
8,8-Dipentylheptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dipentylheptadecane is a hydrocarbon compound with the molecular formula C27H56 . It is a highly branched alkane, characterized by its long carbon chain and multiple branching points. This compound is known for its stability and unique structural properties, making it an interesting subject of study in various scientific fields .
準備方法
The synthesis of 8,8-Dipentylheptadecane typically involves the alkylation of heptadecane with pentyl groups. This can be achieved through various synthetic routes, including:
Friedel-Crafts Alkylation: This method involves the reaction of heptadecane with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Grignard Reaction: Another approach involves the use of Grignard reagents. Pentyl magnesium bromide can react with heptadecane in the presence of a suitable catalyst to form this compound.
化学反応の分析
8,8-Dipentylheptadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process can lead to the formation of more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
科学的研究の応用
8,8-Dipentylheptadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched alkanes in various chemical reactions. Its stability and unique structure make it an ideal candidate for such studies.
Biology: In biological research, it can be used to investigate the interactions of hydrocarbons with biological membranes and proteins. Its hydrophobic nature allows it to mimic certain lipid behaviors.
Medicine: Although not directly used as a drug, its derivatives can be explored for potential pharmaceutical applications, particularly in drug delivery systems.
作用機序
The mechanism of action of 8,8-Dipentylheptadecane primarily involves its interactions with other molecules through van der Waals forces. Its branched structure allows for unique packing and interaction patterns, which can influence its behavior in different environments. The molecular targets and pathways involved are largely dependent on the specific application and the nature of the interacting molecules .
類似化合物との比較
8,8-Dipentylheptadecane can be compared with other branched alkanes such as:
2,2,4-Trimethylpentane: Known for its use in gasoline, this compound has a shorter carbon chain and fewer branching points.
3-Ethyl-2-methylpentane: Another branched alkane with different branching patterns and physical properties.
2,2-Dimethylbutane: A smaller branched alkane with distinct chemical behavior due to its compact structure.
The uniqueness of this compound lies in its long carbon chain and multiple branching points, which confer specific physical and chemical properties that are not observed in shorter or less branched alkanes .
特性
CAS番号 |
55282-28-5 |
|---|---|
分子式 |
C27H56 |
分子量 |
380.7 g/mol |
IUPAC名 |
8,8-dipentylheptadecane |
InChI |
InChI=1S/C27H56/c1-5-9-13-15-16-18-22-26-27(23-19-11-7-3,24-20-12-8-4)25-21-17-14-10-6-2/h5-26H2,1-4H3 |
InChIキー |
FFNPPILCLWBBLT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCCCC)(CCCCC)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)



![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)

